4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Amines as Heterocyclic Scaffolds
Pyrazole amines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and an amino functional group. This structural arrangement makes them "privileged scaffolds" in drug discovery and organic synthesis. The pyrazole ring system is found in numerous biologically active compounds, and the addition of an amino group provides a versatile handle for further chemical modifications. nih.gov
The significance of these scaffolds stems from several key features:
Versatile Building Blocks: 5-Aminopyrazoles are crucial starting materials for synthesizing a wide array of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and imidazo[1,2-b]pyrazoles. beilstein-journals.orgnih.gov These fused systems are themselves of great interest for their pharmacological potential.
Bioisosteric Replacement: The pyrazole nucleus is often used as a bioisostere for other aromatic rings, like benzene, in drug design. This allows chemists to modulate a molecule's physicochemical properties, such as solubility and metabolic stability, while potentially retaining or improving its biological activity.
Hydrogen Bonding Capabilities: The pyrazole ring contains both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites. The additional amino group provides further hydrogen bonding capacity, which is critical for molecular recognition and binding to biological targets like enzymes and receptors.
The inherent properties of the pyrazole amine core have led to its incorporation into a multitude of compounds investigated for therapeutic applications, as summarized in the table below.
| Biological Activity of Pyrazole Derivatives | Examples of Investigated Applications |
| Anti-inflammatory | Inhibition of enzymes like p56 Lck |
| Anticancer | Development of novel agents targeting mitotic machinery |
| Antibacterial | Broad-spectrum antibacterial agents |
| Antiviral | Compounds targeting viral replication |
| Agrochemical | Use in herbicides and fungicides |
This table presents a generalized overview of activities associated with the broader class of pyrazole amine derivatives.
Overview of Research Trajectories for Substituted Aminopyrazoles
Research involving substituted aminopyrazoles is diverse, driven by their utility as both bioactive molecules and synthetic intermediates. The substituents on the pyrazole ring play a crucial role in defining the molecule's specific properties and applications. For instance, the nature and position of substituents can influence the regioselectivity of subsequent reactions. nih.gov
Key research trajectories include:
Medicinal Chemistry and Drug Discovery: A primary focus is the development of novel therapeutic agents. Substituted 5-aminopyrazoles have been investigated as potent inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. nih.gov They have also been explored as antagonists for receptors like the corticotrophin-releasing factor-1 (CRF-1) receptor and as modulators of GABA receptors. nih.gov
Synthesis of Fused Heterocycles: 5-Aminopyrazoles are extensively used as precursors for creating more complex, multi-ring systems. The reaction of the amino group and the adjacent ring nitrogen with bifunctional electrophiles allows for the construction of fused pyrazoloazines, which are important pharmacophores. nih.gov The steric and electronic properties of substituents on the pyrazole ring can direct the outcome of these cyclization reactions. For example, a bulky group like tert-butyl can influence the reaction pathway, potentially favoring one constitutional isomer over another. nih.gov
Agrochemicals: The pyrazole scaffold is a component of several commercial pesticides. Research continues to explore new substituted aminopyrazoles for their potential as more effective and selective herbicides, insecticides, and fungicides. nih.gov
Materials Science: Certain pyrazole derivatives exhibit interesting photophysical properties, leading to investigations into their use as fluorescent probes, dyes, and other advanced materials.
Structural Features and Nomenclature Considerations of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
While specific experimental data such as NMR or IR spectra for this compound are not widely available in published literature, its structural features and nomenclature can be precisely determined from its name.
The structure consists of a central pyrazole ring. The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants (numbers). In this case, the name indicates the following features:
1-methyl: A methyl (-CH₃) group is attached to one of the nitrogen atoms, which is assigned position 1.
5-amine: An amino (-NH₂) group is located at position 5, adjacent to the methylated nitrogen.
4-(tert-butyl): A bulky tert-butyl group (-C(CH₃)₃) is attached to the carbon at position 4. The presence of this large group at C4 can sterically hinder reactions at the adjacent C5-amino group and the C3 position.
The systematic IUPAC name "this compound" is derived by identifying the parent heterocycle (pyrazole), numbering the ring to give the substituents the lowest locants, and then listing the substituents alphabetically (amine, butyl, methyl) with their corresponding position numbers. The "1H" indicates the position of the saturated atom (the nitrogen with an attached hydrogen) in the parent pyrazole ring before substitution, though in this fully substituted N1-methyl case, it clarifies the attachment point of the methyl group.
| Property | Value | Source |
| CAS Number | 1783518-74-0 | chemshuttle.combldpharm.com |
| Molecular Formula | C₈H₁₅N₃ | bldpharm.com |
| Molecular Weight | 153.22 g/mol | bldpharm.com |
| Physical State | Not specified in literature | N/A |
| Melting Point | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-5-10-11(4)7(6)9/h5H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTMHYSCCQJJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N(N=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 Tert Butyl 1 Methyl 1h Pyrazol 5 Amine
Amination and Amidation Reactions
The primary amine at the 5-position of the pyrazole (B372694) ring is readily functionalized, enabling the formation of new carbon-nitrogen and sulfur-nitrogen bonds, leading to compounds with modified properties and potential applications.
Reductive amination is a powerful method for forming secondary amines from primary amines and carbonyl compounds. For 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, this typically involves a one-pot, two-step process. The reaction begins with the condensation of the amine with an aldehyde or ketone to form an N-pyrazolyl imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine without being isolated. mdpi.comresearchgate.net
A notable example is the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, which, after subsequent reduction with sodium borohydride (B1222165) in methanol (B129727), yields 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in good yield. mdpi.comresearchgate.net This one-pot methodology is efficient due to its operational simplicity and short reaction times. mdpi.comresearchgate.net The use of borohydride reagents is common for the reduction step in these syntheses. researchgate.net
Table 1: Reductive Amination of this compound
| Aldehyde/Ketone | Reducing Agent | Product | Reference |
|---|
The amine group of this compound can react with sulfonyl chlorides to form sulfonamides. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net
A specific application of this reaction is the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. This compound was prepared through a triethylamine-mediated sulfonamidation reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724) at room temperature, resulting in an 88% yield. mdpi.comresearchgate.net Interestingly, this reaction leads to a double N-sulfonylation, affording a di-tosylated product. researchgate.net The formation of pyrazole-sulfonamide hybrids is a significant area of research due to their potential biological activities. mdpi.com
Table 2: Sulfonamidation of this compound
| Reagent | Base | Solvent | Product | Yield | Reference |
|---|
Condensation Reactions to Form N-Pyrazolyl Imines
Condensation of this compound with aldehydes and ketones is a direct route to N-pyrazolyl imines (Schiff bases). These reactions typically involve mixing equimolar amounts of the reactants, sometimes with heating or the use of a drying agent to remove the water formed and drive the reaction to completion. mdpi.commdpi.com
The reaction with aldehydes proceeds readily to form the corresponding aldimine. For instance, the uncatalyzed condensation with 2-pyridinecarboxaldehyde (B72084) in methanol at ambient temperature, using magnesium sulfate (B86663) as a drying agent, produces (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine in 81% yield. mdpi.comresearchgate.net Similarly, heating the amine with p-methoxybenzaldehyde under solvent-free conditions yields the corresponding (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine. mdpi.comresearchgate.net
These N-pyrazolyl imines are not merely stable final products; they are valuable synthetic intermediates. mdpi.comresearchgate.net Their electrophilic character allows them to participate in further reactions, such as aza-Diels-Alder cycloadditions, which are used to construct more complex heterocyclic systems like pyrazolopyrid-4-ones and isoquinolines. mdpi.com
Table 3: Synthesis of N-Pyrazolyl Imines from this compound
| Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Pyridinecarboxaldehyde | Methanol, MgSO₄, ambient temp. | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% | mdpi.comresearchgate.net |
Oxidative Coupling Processes
The amine functionality of pyrazol-5-amines also allows them to undergo oxidative coupling reactions, leading to the formation of nitrogen-nitrogen double bonds and the creation of azo compounds.
New methods have been developed for the oxidative dehydrogenative coupling of pyrazol-5-amines to selectively synthesize azopyrrole derivatives. nih.govfigshare.com These processes can involve different catalytic systems. One approach uses iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), which simultaneously installs a C-I bond at the 4-position of the pyrazole ring and forms the N=N bond. nih.govfigshare.com Another method employs a copper-catalyzed oxidative coupling process. nih.govfigshare.com The scope of these reactions includes pyrazol-5-amines with various substituents, including tert-butyl groups, affording the corresponding heteroaryl azo compounds in moderate to good yields. nih.gov These resulting iodo-substituted azopyrroles can be further functionalized, for example, through Sonogashira cross-coupling with terminal alkynes to create novel, complex azo compounds. nih.govacs.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine |
| p-methoxybenzaldehyde |
| Sodium borohydride |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine |
| N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide |
| Triethylamine |
| 4-methylbenzenesulfonyl chloride |
| 2-pyridinecarboxaldehyde |
| Magnesium sulfate |
| (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine |
| (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine |
| tert-butyl hydroperoxide |
Mechanism of Oxidative Dehydrogenative Couplings
Oxidative dehydrogenative coupling provides an efficient pathway for forming new chemical bonds by activating C-H bonds. For pyrazol-5-amines, this type of reaction can lead to the formation of novel dimeric structures, such as azopyrroles. The mechanism often involves a single-electron transfer (SET) process, particularly when peroxides are used as oxidants. acs.org
A proposed mechanism for the formation of azopyrroles from pyrazol-5-amines involves the initial single-electron oxidation of the pyrazol-5-amine. acs.org In reactions where iodine is used as a catalyst and tert-butyl hydroperoxide (TBHP) serves as the oxidant, it is believed that a tert-butoxy (B1229062) radical, generated in situ from TBHP, participates in the oxidative dehydrogenation. acs.org This process facilitates the coupling of the amino groups. It has been observed that iodine can act as both a Lewis acid catalyst and a halogenating agent in these transformations. nih.gov
Control experiments have indicated that the iodination of the pyrazole ring may occur before the coupling step. acs.org The presence of an oxidant like TBHP is essential for the transformation to proceed. acs.org Depending on the catalytic system employed—for instance, using iodine versus a copper catalyst—the reaction can be directed towards different products, such as iodo-substituted azopyrroles or non-halogenated azopyrroles. nih.gov This highlights the ability to control the reaction outcome by carefully selecting the catalyst and reaction conditions. nih.gov
Electrophilic Substitution and Functionalization
The pyrazole ring can undergo various electrophilic substitution reactions. The inherent nucleophilicity of the C4 position makes it a prime site for such reactions. researchgate.net However, the regioselectivity is heavily dependent on the existing substituents on the ring.
C-H Halogenation Strategies on Pyrazole Rings
Direct C-H halogenation is a valuable method for introducing a handle for further functionalization, such as cross-coupling reactions. For pyrazoles with donor substituents, several efficient iodination methods are available. One effective system involves using iodine in the presence of sodium iodide and potassium carbonate. nih.gov Another common and efficient reagent for iodination is N-iodosuccinimide (NIS) in an acidic medium. nih.gov A particularly effective and environmentally conscious method utilizes an iodine-iodic acid (I₂–HIO₃) system, which proceeds efficiently for a wide range of pyrazoles. nih.gov
In the context of oxidative dehydrogenative couplings of pyrazol-5-amines, iodination can occur concurrently with the coupling reaction. For example, using iodine and an oxidant like TBHP can lead to the simultaneous installation of a C-I bond and the formation of an N-N bond, yielding iodo-substituted heteroaromatic azo compounds. nih.gov
Regioselectivity in Halogenation Reactions
The regioselectivity of electrophilic halogenation on a pyrazole ring is dictated by the electronic effects of the substituents. The C4 position is generally the most nucleophilic and thus the most likely site for electrophilic attack. researchgate.net For this compound, the C4 position is already occupied by a tert-butyl group. The C3 position is the remaining unsubstituted carbon on the ring. Therefore, electrophilic halogenation would be expected to occur at the C3 position. The electron-donating amino group at C5 would activate the ring towards electrophilic substitution, further facilitating this process.
Cross-Coupling and Arylation Reactions
Halogenated pyrazoles are versatile intermediates for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups onto the pyrazole core.
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov Iodo-substituted pyrazoles, which can be synthesized via direct C-H iodination or as part of an oxidative coupling process, are excellent substrates for Sonogashira couplings. acs.orgnih.gov For instance, iodo-substituted azopyrroles derived from pyrazol-5-amines have been successfully coupled with various terminal alkynes to generate new, complex azo compounds. nih.gov This demonstrates the utility of a halogenated pyrazole intermediate for introducing alkyne moieties.
Table 1: Example of Sonogashira Cross-Coupling of an Iodo-azopyrrole Derivative
| Entry | Terminal Alkyne | Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50 | 51 |
| 2 | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50 | 45 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 50 | 28 |
This table is illustrative of typical conditions for Sonogashira couplings on related pyrazole derivatives as specific data for this compound was not available in the searched literature. Data derived from a study on iodo-substituted azopyrroles. nih.gov
Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of biaryls, involving the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium complex. This reaction is indispensable for the functionalization of heterocyclic compounds, including pyrazoles. While attempts to synthesize 4,4'-bipyrazole through an Ullmann-type homocoupling of 4-iodopyrazole (B32481) have been unsuccessful, the Suzuki-Miyaura reaction provides a reliable alternative for forming pyrazole-pyrazole bonds. rsc.org This requires both a halopyrazole and a pyrazole boronic acid or ester as coupling partners. rsc.org
The oxidative homocoupling of pyrazole boronic esters has also been developed as an efficient method to access symmetrical bipyrazoles. rsc.org For a molecule like this compound, halogenation at the C3 position would furnish a suitable precursor for subsequent Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl or heteroaryl groups at this position.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| tert-butyl hydroperoxide (TBHP) |
| N-iodosuccinimide (NIS) |
| Phenylacetylene |
| 4-Ethynyltoluene |
| 1-Heptyne |
C-H Activation and Deaminative Transformations
There is no published research detailing the C-H activation or deaminative transformations of this compound. The potential sites for C-H activation would be the C3-H on the pyrazole ring and the C-H bonds of the methyl and tert-butyl groups. However, reaction conditions, regioselectivity, and catalyst requirements for such transformations on this specific substrate have not been investigated. Similarly, studies on deaminative reactions, which would involve the removal or transformation of the C5-amine group, are absent from the scientific literature.
Cyclization and Fused Heterocyclic System Formation
The utility of 5-aminopyrazoles as precursors for fused heterocyclic systems is well-established. The amine and the adjacent ring nitrogen can act as nucleophiles to react with bifunctional electrophiles, leading to the formation of bicyclic systems. However, specific applications of this compound in these reactions have not been reported.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles typically involves condensation with 1,3-dicarbonyl compounds or their equivalents. This reaction constructs the pyridine (B92270) ring fused to the pyrazole core. For this compound, this would involve the reaction of the C5-amino group and the C4-position. The presence of the large tert-butyl group at C4 would likely present significant steric hindrance to this cyclization, potentially requiring specialized reaction conditions or preventing the reaction altogether. No experimental studies have been published to confirm the feasibility or outcomes of this reaction.
Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The formation of the pyrazolo[1,5-a]pyrimidine system involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophile, where the exocyclic C5-amino group and the endocyclic N1-nitrogen participate in the cyclization. While this is a common strategy for other 5-aminopyrazoles, no literature is available that describes the use of this compound for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 4 Tert Butyl 1 Methyl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, offering precise insights into the connectivity and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
The ¹H NMR spectrum of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is expected to exhibit distinct signals corresponding to the different proton environments. The nine chemically equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The three protons of the N-methyl group would also produce a singlet, deshielded relative to the tert-butyl signal due to the electronegativity of the adjacent nitrogen atom. A key feature would be the signal for the lone proton on the pyrazole (B372694) ring at the C3 position, which would appear as a singlet in the aromatic region. The two protons of the primary amine group at the C5 position are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum would show signals for the quaternary carbon and the three methyl carbons of the tert-butyl group. The N-methyl carbon would appear as a distinct signal. The three carbon atoms of the pyrazole ring (C3, C4, and C5) would each give rise to a unique resonance, with their chemical shifts influenced by the nature of their substituents and their position within the heterocyclic ring.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, DEPT) for Elucidating Connectivity
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon atoms. This would unambiguously link the ¹H signals of the tert-butyl and N-methyl groups to their corresponding carbon resonances. The signal for the C3 proton would show a correlation with the C3 carbon of the pyrazole ring.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the multiplicity of carbon signals (i.e., distinguishing between CH, CH₂, and CH₃ groups). A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would help in confirming the assignments of the methyl and methine carbons in this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl and methyl groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. Additionally, N-H bending vibrations of the amine group would likely be present around 1600 cm⁻¹.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=N/C=C Stretch (Pyrazole Ring) | 1500 - 1650 |
| N-H Bend (Amine) | ~1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₅N₃), the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. A prominent fragmentation pathway would likely involve the loss of a methyl group from the tert-butyl moiety to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺. Another expected fragmentation would be the loss of the entire tert-butyl group, leading to a significant peak at [M-57]⁺.
| Ion | m/z (expected) | Description |
| [M]⁺ | 153.13 | Molecular Ion |
| [M-15]⁺ | 138.11 | Loss of a methyl group |
| [M-57]⁺ | 96.08 | Loss of a tert-butyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrazole ring, being an aromatic heterocycle, will be the primary chromophore responsible for these absorptions. The amino and alkyl substituents will act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) and affecting the intensity of the absorption. The specific λmax values would provide insights into the electronic structure of the molecule.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal can be grown, the analysis would reveal the crystal system, space group, and unit cell dimensions. Key structural features, such as the planarity of the pyrazole ring and the orientation of the tert-butyl and amino groups relative to the ring, would be determined with high accuracy. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing, would be elucidated.
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | Size and shape of the repeating unit |
| Bond Lengths & Angles | Precise molecular geometry |
| Torsion Angles | Conformation of the molecule |
| Intermolecular Interactions | Crystal packing and hydrogen bonding network |
Determination of Molecular Geometry and Conformation
A definitive analysis of the molecular geometry and conformational properties of this compound would necessitate crystallographic data. This data would provide precise measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to describing the three-dimensional structure of the molecule.
Table 1: Hypothetical Bond Lengths for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | N2 | Data Not Available |
| N2 | C3 | Data Not Available |
| C3 | C4 | Data Not Available |
| C4 | C5 | Data Not Available |
| C5 | N1 | Data Not Available |
| C4 | C(tert-butyl) | Data Not Available |
| N1 | C(methyl) | Data Not Available |
| C5 | N(amine) | Data Not Available |
Table 2: Hypothetical Bond Angles for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C5 | N1 | N2 | Data Not Available |
| N1 | N2 | C3 | Data Not Available |
| N2 | C3 | C4 | Data Not Available |
| C3 | C4 | C5 | Data Not Available |
| C4 | C5 | N1 | Data Not Available |
Conformational analysis, particularly concerning the orientation of the tert-butyl and methyl groups relative to the pyrazole ring, would also be derived from such data. Torsional angles would reveal the rotational arrangement of these substituents and indicate any steric hindrance that might influence the molecule's preferred conformation.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The study of intermolecular interactions and the resulting supramolecular assembly in the solid state is critically dependent on crystallographic analysis. This would allow for the identification and characterization of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions.
The primary amine group (-NH2) on the pyrazole ring would be expected to act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors. The specific nature of these interactions, including donor-acceptor distances and angles, would dictate the formation of dimers, chains, sheets, or more complex three-dimensional networks in the crystal lattice.
Table 3: Hypothetical Hydrogen Bond Parameters for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |
| N-H···N | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| N-H···O (if solvent) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Without experimental data, a detailed and accurate description of the molecular and supramolecular characteristics of this compound cannot be provided. Further research, including the synthesis and crystallographic analysis of this specific compound, is required to elucidate its structural properties.
Computational and Theoretical Investigations of 4 Tert Butyl 1 Methyl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the electronic and geometric properties of chemical compounds with a high degree of accuracy.
Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), are employed to achieve this.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-N (ring) | ~1.34 - 1.38 Å |
| C-C (ring) | ~1.39 - 1.42 Å |
| N-N (ring) | ~1.35 Å |
| C-N (amine) | ~1.37 Å |
| C-C (tert-butyl) | ~1.54 Å |
Note: These values are illustrative and based on typical DFT calculations for similar pyrazole (B372694) structures.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the amino group, reflecting the high electron density in these regions. The LUMO, conversely, is likely distributed over the pyrazole ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide quantitative values for these orbital energies and the energy gap.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -5.5 to -6.0 |
| LUMO | ~ -0.5 to -1.0 |
Note: These values are illustrative and based on typical DFT calculations for similar pyrazole structures.
Reactivity Descriptors and Site Selectivity Prediction
Based on the energies of the frontier orbitals, various global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound.
From the HOMO and LUMO energies, several reactivity indices can be derived. The chemical potential (μ) indicates the tendency of electrons to escape from a system. Chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. Conversely, a nucleophilicity index can also be defined.
These indices are calculated using the following equations:
Chemical Potential (μ): (EHOMO + ELUMO) / 2
Chemical Hardness (η): (ELUMO - EHOMO) / 2
Global Electrophilicity Index (ω): μ2 / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity, aiding in the prediction of its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.
For this compound, the MEP map is expected to show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are electron-rich regions and likely sites for electrophilic attack. Conversely, positive potential (blue) is expected around the hydrogen atoms of the amino group and the methyl group, suggesting these are electron-poor regions susceptible to nucleophilic attack. researchgate.netnih.gov
Vibrational Frequency Analysis and Spectroscopic Correlations
Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.
The calculated vibrational frequencies for this compound can be correlated with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. materialsciencejournal.org For example, the N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm-1. The C-H stretching vibrations of the tert-butyl and methyl groups would appear around 2800-3000 cm-1. Vibrations associated with the pyrazole ring, such as C=N and C=C stretching, are anticipated in the 1400-1600 cm-1 region. mdpi.comresearchgate.netmdpi.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the computational method.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency Range (cm-1) |
|---|---|
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (alkyl) | 2850 - 3000 |
| C=N/C=C Stretch (pyrazole ring) | 1400 - 1600 |
Note: These values are illustrative and based on typical DFT calculations for similar pyrazole structures.
Theoretical Prediction of IR and Raman Spectra
A theoretical study on the infrared (IR) and Raman spectra of this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). Researchers would optimize the molecular geometry of the compound and then calculate the vibrational frequencies and intensities. These calculated spectra are crucial for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. For related pyrazole molecules, DFT methods have been successfully used to correlate calculated vibrational frequencies with experimental data, aiding in the structural elucidation of the compounds. researchgate.net However, no such specific computational analysis has been published for this compound.
Computational Calculation of NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. This is typically achieved using computational methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. The process involves calculating the magnetic shielding tensors for the optimized molecular structure. While experimental NMR data exists for the isomer 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and its derivatives, mdpi.commdpi.comsemanticscholar.orgresearchgate.netresearchgate.net no computational studies predicting the NMR chemical shifts for this compound are available in the current literature.
Nonlinear Optical (NLO) Properties Studies
Nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and materials science. ekb.egresearchgate.net Computational chemistry provides essential tools to predict these properties for new molecules.
Calculation of Polarizability and Hyperpolarizability
The key NLO properties, including electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods. These calculations help in understanding the potential of a molecule to exhibit NLO behavior. Studies on other pyrazole-based systems have shown that the arrangement of electron-donating and electron-accepting groups can significantly influence these properties. lookchem.com However, specific calculations for the polarizability and hyperpolarizability of this compound have not been reported.
Correlation between Electronic Structure and NLO Response
The NLO response of a molecule is intrinsically linked to its electronic structure. Computational analyses, such as the examination of Frontier Molecular Orbitals (HOMO and LUMO), are used to understand the intramolecular charge transfer characteristics that give rise to NLO properties. ekb.eg A low HOMO-LUMO energy gap is often indicative of a higher NLO response. For various pyrazole derivatives, DFT calculations have been employed to establish this structure-property relationship. researchgate.net Such a correlation has not been computationally investigated for this compound.
Mechanistic Insights from Computational Modeling
Computational modeling is a vital tool for understanding the reactivity and mechanisms of chemical reactions.
Analysis of Reaction Pathways and Transition States
DFT calculations can be used to map out the potential energy surface of a reaction involving this compound. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, researchers can determine reaction barriers and predict the most likely reaction pathways. While the synthesis of various pyrazole amines has been described, orgsyn.org detailed computational studies on the reaction mechanisms involving the specific 4-tert-butyl isomer are absent from the literature.
Thermodynamic vs. Kinetic Control in Cycloaddition Reactions
A thorough review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical investigations into the thermodynamic versus kinetic control of cycloaddition reactions involving this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, regioselectivity, and the energetic pathways that distinguish thermodynamic and kinetic products, such studies have not been reported for the cycloaddition reactions of this particular substituted pyrazole. mdpi.comnih.govresearchgate.net
In the broader context of organic chemistry, the distinction between thermodynamic and kinetic control is crucial in predicting the outcome of reactions where multiple products can be formed. nih.gov
Kinetic Control: Under kinetically controlled conditions (typically lower temperatures and shorter reaction times), the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy.
Thermodynamic Control: Under thermodynamically controlled conditions (typically higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one, regardless of the energy of the transition state. This product corresponds to the lowest point on the potential energy surface.
Computational studies are instrumental in predicting which set of conditions will favor a particular outcome. By calculating the energies of the transition states and the products, chemists can map out the reaction's potential energy surface. researchgate.net For a hypothetical cycloaddition reaction of this compound, such a study would involve calculating the activation barriers for the formation of different possible regioisomers or stereoisomers. The isomer formed via the lowest energy transition state would be the kinetically favored product. Concurrently, the calculations would determine the relative stabilities (Gibbs free energy) of the potential products, identifying the thermodynamically favored isomer. nih.gov
While general computational methodologies for studying cycloaddition reactions involving pyrazole derivatives exist, and the principles of thermodynamic versus kinetic control are well-established, specific research findings and data tables for this compound are not available in the current body of scientific literature. nih.govmdpi.comresearchgate.net Therefore, a detailed analysis with specific data for this compound cannot be provided at this time.
Advanced Applications of 4 Tert Butyl 1 Methyl 1h Pyrazol 5 Amine in Chemical Science and Technology
Role as a Synthetic Building Block for Complex Molecules
The structure of 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, featuring a reactive primary amine group adjacent to a sterically significant tert-butyl group, makes it a valuable precursor in organic synthesis. The amine functionality serves as a handle for constructing more complex molecular architectures, leading to a wide array of novel compounds.
Intermediate in the Synthesis of Diverse Heterocyclic Frameworks
The 5-amino group on the pyrazole (B372694) ring is a key functional group that enables the construction of various fused and linked heterocyclic systems. It can act as a nucleophile in condensation reactions with a range of electrophiles. For instance, studies on the isomeric compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, demonstrate its utility. It readily undergoes condensation reactions with aldehydes to form N-pyrazolyl imines. semanticscholar.org These imines are not merely stable products but are also key intermediates for subsequent transformations, such as aza-Diels-Alder reactions, to create complex bicyclic N-heterocycles like pyrazolopyridones and isoquinolines. semanticscholar.org This reactivity highlights the potential of this compound to serve as a foundational element for building a library of diverse heterocyclic compounds with potential applications in various fields of chemical science.
Precursor for Advanced Pyrazole Derivatives
Beyond forming new rings, the amine group is pivotal for synthesizing advanced, functionalized pyrazole derivatives through reactions like amination and sulfonamidation. Research on the 3-tert-butyl isomer has shown that it can be efficiently converted into more complex molecules. A one-pot, two-step reductive amination process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde yields the corresponding N-benzyl-substituted amine derivative. mdpi.com This method is operationally simple and avoids the isolation of the intermediate imine, showcasing an efficient pathway to elaborate the core pyrazole structure. mdpi.com
Furthermore, the same precursor can undergo N-sulfonylation. In a reaction with 4-methylbenzenesulfonyl chloride, it forms N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a novel pyrazole-based benzenesulfonamide. mdpi.comresearchgate.net These examples of N-alkylation and N-sulfonylation underscore the role of aminopyrazoles as precursors to advanced derivatives with tailored electronic and steric properties.
| Precursor | Reagent(s) | Product Type | Significance | Reference |
|---|---|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde (B72084), MgSO₄ | N-Pyrazolyl Imine | Intermediate for aza-Diels-Alder reactions to form fused heterocycles. | semanticscholar.org |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, then NaBH₄ | N-Benzyl-Substituted Amine | Demonstrates one-pot reductive amination for advanced derivatives. | mdpi.com |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride, Triethylamine | N-Tosylbenzenesulfonamide | Creates functional pyrazole-sulfonamide hybrids. | mdpi.comresearchgate.net |
Applications in Coordination Chemistry
The field of coordination chemistry greatly benefits from ligands that can form stable and functional complexes with metal ions. Pyrazole and its derivatives are well-established in this regard due to the presence of sp²-hybridized nitrogen atoms that are excellent donors for metal coordination. researchgate.net
Development as Ligands for Metal Complexes
This compound possesses multiple potential coordination sites: the N2 atom of the pyrazole ring and the nitrogen atom of the exocyclic amine group. This arrangement allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. Pyrazole-based chelating ligands are known to form a variety of coordination complexes with different metal ions, resulting in diverse coordination geometries. researchgate.net The steric bulk of the tert-butyl group at the 4-position can play a crucial role in influencing the stereochemistry of the resulting metal complex, potentially controlling the nuclearity (whether it forms mononuclear or polynuclear complexes) and the accessibility of the metal center for catalytic applications. nih.gov
Exploration in Supramolecular Chemistry and Metal-Organic Frameworks
The ability of pyrazole-based ligands to form well-defined metal complexes makes them excellent candidates for constructing larger, ordered structures in supramolecular chemistry. mdpi.com The self-assembly of metal ions and pyrazole-containing organic linkers can lead to the formation of discrete metallacycles or extended coordination polymers.
Potential in Chemosensing Applications
Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as cations or anions. Pyrazole derivatives have been identified as promising platforms for the development of such sensors. mdpi.com The nitrogen atoms in the pyrazole ring can act as binding sites for ions, and this binding event can be designed to trigger a measurable response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
The structure of this compound is well-suited for this purpose. The pyrazole-amine motif can serve as an effective ionophore (ion-binding part). For example, pyrazole-based ligands have been successfully used in the spectrophotometric detection of silver (Ag+) ions in solution, demonstrating their practical application in chemosensing. mocedes.org By incorporating this pyrazole unit into a larger system containing a chromophore or fluorophore, the binding of a target analyte could modulate the electronic properties of the system, leading to a clear optical signal. The tert-butyl group could further enhance selectivity and solubility in specific media.
| Application Area | Key Structural Feature(s) | Potential Function | Reference |
|---|---|---|---|
| Coordination Chemistry | Pyrazole N2 and 5-amino group | Acts as a bidentate chelating ligand for various metal ions. | researchgate.netresearchgate.net |
| Supramolecular Chemistry & MOFs | Rigid pyrazole core, multiple coordination sites | Serves as an organic linker for the self-assembly of metallacycles or porous frameworks. | mdpi.comtaylorfrancis.com |
| Chemosensing | Nitrogen-rich pyrazole-amine motif (ionophore) | Binds selectively to target ions, inducing a detectable optical response. | mdpi.commocedes.org |
Exploration in Agrochemical Research and Material Science
The pyrazole ring is a versatile building block in the design of bioactive molecules and functional materials. Its unique chemical properties have led to the development of numerous commercial products and advanced materials.
Agrochemical Research
Pyrazole derivatives are a cornerstone in the agrochemical industry, with prominent applications as fungicides and herbicides. nih.gov The structural diversity of pyrazole compounds allows for the fine-tuning of their biological activity against specific pests and weeds.
Fungicidal Applications:
Table 1: In Vitro Antifungal Activity of Selected Pyrazole Carboxamide Derivatives against Rhizoctonia solani
| Compound | EC50 (μg/mL) |
|---|---|
| 7af | - |
| 7bc | - |
| 7bg | 4.99 |
| 7bh | 5.93 |
| 7bi | 7.69 |
| 7ai | 0.37 |
| Carbendazol (Control) | 1.00 |
Data sourced from a study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. nih.govresearchgate.net A hyphen (-) indicates that the inhibition was less than 50% at a concentration of 100 μg/mL.
The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the pyrazole ring are crucial for their fungicidal potency. The presence of a bulky group like tert-butyl could influence the binding of the molecule to the target enzyme, potentially enhancing its activity.
Herbicidal Applications:
Pyrazole derivatives have also been successfully developed as herbicides. A notable class of pyrazole-based herbicides targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.orgresearchgate.net These herbicides induce bleaching symptoms in susceptible weeds by inhibiting the biosynthesis of carotenoids. Research into novel pyrazole aromatic ketone analogs as HPPD inhibitors has shown promising results. Several synthesized compounds displayed excellent herbicidal activity against various weeds at a concentration of 37.5 g ha-1. nih.gov
Furthermore, a series of novel substituted pyrazole aminopropylisothiocyanates exhibited good herbicidal activities against four different weed species. mdpi.comnih.gov For example, compound 3-1 had EC50 values ranging from 62.42 to 67.72 µg/mL against Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., and Trifolium repens L. mdpi.com
Table 2: Herbicidal Activity of Substituted Pyrazole Isothiocyanates
| Compound | Echinochloa crusgalli L. (EC50 µg/mL) | Cyperus iria L. (EC50 µg/mL) | Dactylis glomerata L. (EC50 µg/mL) | Trifolium repens L. (EC50 µg/mL) |
|---|---|---|---|---|
| 3-1 | 64.32 | 65.83 | 62.42 | 67.72 |
| 3-7 | - | - | - | - |
Data from a study on substituted pyrazole isothiocyanates. mdpi.com A hyphen (-) indicates that the data for this specific compound was not highlighted for exceptional activity in the source.
The amine group in this compound provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of compounds to be screened for herbicidal activity.
Material Science
In the realm of material science, pyrazole derivatives are utilized in the synthesis of high-performance polymers and functional dyes. researchgate.net
Polymer Science:
The incorporation of heterocyclic rings like pyrazole into polymer backbones can impart desirable properties such as high thermal stability, improved solubility in organic solvents, and enhanced mechanical strength. tandfonline.comias.ac.in Aromatic polyamides and polyimides containing pyrazole rings have been synthesized and shown to possess high thermal stability, with 5% weight loss temperatures reaching up to 470 °C. tandfonline.com These properties make them suitable for applications in demanding environments, such as in the aerospace and electronics industries.
The synthesis of semi-linear pyrazole-containing polymeric structures has also been explored, yielding materials with molecular weights up to 24,000 g/mol and good thermal stability. ias.ac.in The amine functionality in this compound makes it a potential monomer for the synthesis of novel polyamides and polyimides with unique properties conferred by the tert-butyl group.
Dyes and Pigments:
Azo dyes containing a pyrazole moiety are a significant class of colorants used for dyeing various fibers, including synthetic ones. researchgate.net The pyrazole ring acts as a key component of the chromophore in these dyes. Research has been conducted on the synthesis of new pyrazole azo dyes and their application in coloring water-based acrylic resins, indicating their potential use in paints and varnishes. nih.gov The specific structure of this compound, with its amino group, makes it a suitable precursor for the synthesis of novel azo dyes, where the tert-butyl group could influence properties such as solubility and lightfastness.
Q & A
Q. What are the most reliable synthetic routes for 4-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via nucleophilic substitution reactions. For example, 1H-pyrazol-5-amine derivatives are often prepared by reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aldehydes under solvent-free or mild acidic conditions . Key factors affecting yield include:
- Temperature: Optimal cyclization occurs between 80–120°C. Higher temperatures may lead to decomposition of tert-butyl groups.
- Catalysts: Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole ring formation.
- Solvent-Free Conditions: Enhance reaction efficiency and reduce byproducts, as demonstrated in the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Structural confirmation requires a combination of techniques:
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer: Initial screens focus on:
- Antimicrobial Activity: Broth microdilution assays against Staphylococcus aureus (MIC ≤ 16 µg/mL) and Candida albicans .
- Anticancer Potential: MTT assays using human cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Enzyme Inhibition: Fluorescence-based assays for carbonic anhydrase or tubulin polymerization inhibition .
Advanced Research Questions
Q. How can solubility challenges of this compound in aqueous media be addressed for in vivo studies?
Methodological Answer: Strategies include:
- Prodrug Design: Introduce phosphate or glycosyl groups to enhance hydrophilicity, as seen in combretastatin analogues .
- Nanoparticle Encapsulation: Use PEGylated liposomes to improve bioavailability, leveraging the compound’s logP (~2.8) for lipid bilayer integration .
- Co-Solvent Systems: Employ DMSO-water mixtures (≤10% DMSO) to maintain compound stability while increasing solubility .
Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., tubulin inhibition vs. cytotoxicity) may arise from:
- Assay Conditions: Variations in ATP concentrations or incubation times. Standardize protocols per NIH Guidelines .
- Metabolic Stability: Use hepatic microsome assays (e.g., human S9 fractions) to assess CYP450-mediated degradation .
- Structural Analogues: Compare with tert-butyl-modified pyrazoles (e.g., 3-tert-butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine) to isolate substituent effects .
Q. How can computational methods optimize the compound’s interaction with target proteins?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to β-tubulin (PDB ID: 1SA0) or carbonic anhydrase IX (PDB ID: 3IAI). Focus on hydrophobic interactions with tert-butyl groups .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Monitor RMSD values (<2.0 Å indicates stable binding) .
- QSAR Models: Use Hammett constants (σ⁺) to predict electron-withdrawing/donating effects of substituents on bioactivity .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (e.g., >170°C for tert-butyl derivatives) .
- HPLC-UV/PDA: Monitor degradation products in simulated gastric fluid (pH 1.2) over 24 hours .
- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months; quantify parent compound via LC-MS/MS .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
Methodological Answer: Contradictions may stem from:
- Strain Variability: Test across ATCC reference strains (e.g., E. coli ATCC 25922 vs. clinical isolates) .
- Biofilm vs. Planktonic Assays: Biofilms exhibit 10–1000x higher resistance. Use crystal violet staining to quantify biofilm inhibition .
- Compound Purity: Confirm purity (>95%) via HPLC before testing; impurities like 1-methyl-1H-pyrazole-5-amine byproducts can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
